3-Brom-5-Fluor-4-methylpyridin

Übersicht

Beschreibung

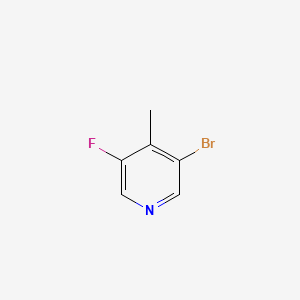

3-Bromo-5-fluoro-4-methylpyridine: is an organic compound with the molecular formula C6H5BrFN . It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and a methyl group attached to the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Building Block: 3-Bromo-5-fluoro-4-methylpyridine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmaceutical Intermediates: This compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of kinase inhibitors and other bioactive molecules.

Industry:

Wirkmechanismus

Target of Action

3-Bromo-5-fluoro-4-methylpyridine is primarily used as a building block in the preparation of various compounds . It is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-5-fluoro-4-methylpyridine are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of 3-Bromo-5-fluoro-4-methylpyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds .

Action Environment

The action of 3-Bromo-5-fluoro-4-methylpyridine is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction conditions must be carefully controlled to ensure high yields and selectivity . Additionally, 3-Bromo-5-fluoro-4-methylpyridine should be stored under an inert atmosphere at room temperature to maintain its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Halogenation of 4-methylpyridine: The synthesis of 3-bromo-5-fluoro-4-methylpyridine can be achieved through the halogenation of 4-methylpyridine. This involves the selective bromination and fluorination of the pyridine ring.

Buchwald-Hartwig Arylamination: Another method involves the Buchwald-Hartwig arylamination, where the amino moiety is introduced at the pyridine C2-position, followed by protection with a Boc-group.

Industrial Production Methods: Industrial production methods for 3-bromo-5-fluoro-4-methylpyridine typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 3-Bromo-5-fluoro-4-methylpyridine undergoes substitution reactions, particularly in the presence of nucleophiles. The bromine atom can be replaced by various nucleophiles under suitable conditions.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Palladium Catalysts: Palladium catalysts are frequently used in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed:

Substituted Pyridines: Substitution reactions yield various substituted pyridines depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-fluoropyridine: Similar in structure but with the bromine and fluorine atoms at different positions on the pyridine ring.

3-Bromo-4-methylpyridine: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

Uniqueness: 3-Bromo-5-fluoro-4-methylpyridine is unique due to the combined presence of bromine, fluorine, and a methyl group on the pyridine ring. This combination of substituents enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Biologische Aktivität

3-Bromo-5-fluoro-4-methylpyridine (C₆H₄BrFN) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

3-Bromo-5-fluoro-4-methylpyridine features a pyridine ring with bromine and fluorine substituents, which significantly influence its chemical reactivity and biological interactions. The presence of halogen atoms enhances its electrophilic character, making it a valuable intermediate in organic synthesis and drug development.

Antimicrobial Properties

Research indicates that 3-Bromo-5-fluoro-4-methylpyridine exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of 3-Bromo-5-fluoro-4-methylpyridine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Antiviral Activity

Preliminary studies suggest that 3-Bromo-5-fluoro-4-methylpyridine may possess antiviral properties, although detailed mechanisms remain to be elucidated. Its structural characteristics allow it to interact with viral proteins, potentially inhibiting viral replication .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines, suggesting a mechanism of action that involves the modulation of cell signaling pathways associated with cell survival and death .

Table 2: Anticancer Activity of 3-Bromo-5-fluoro-4-methylpyridine

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 15.0 |

| MCF-7 (Breast cancer) | 10.5 |

| A549 (Lung cancer) | 12.0 |

While specific mechanisms of action for 3-Bromo-5-fluoro-4-methylpyridine are still under investigation, its ability to form hydrogen bonds and participate in halogen bonding may enhance its binding affinity to biological targets such as enzymes and receptors . This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways.

Case Studies

- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various pyridine derivatives, including 3-Bromo-5-fluoro-4-methylpyridine. Results showed that this compound had a lower MIC compared to other derivatives, indicating superior antibacterial activity against MRSA.

- Case Study on Anticancer Potential : In a comparative study involving several halogenated pyridines, 3-Bromo-5-fluoro-4-methylpyridine displayed significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Eigenschaften

IUPAC Name |

3-bromo-5-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLELTAPOTWVYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735572 | |

| Record name | 3-Bromo-5-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211517-76-8 | |

| Record name | 3-Bromo-5-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.